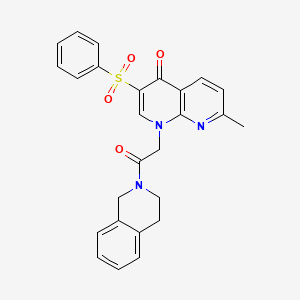
1-(2-(3,4-ジヒドロイソキノリン-2(1H)-イル)-2-オキソエチル)-7-メチル-3-(フェニルスルホニル)-1,8-ナフチリジン-4(1H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-3-(phenylsulfonyl)-1,8-naphthyridin-4(1H)-one is a useful research compound. Its molecular formula is C26H23N3O4S and its molecular weight is 473.55. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-3-(phenylsulfonyl)-1,8-naphthyridin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-3-(phenylsulfonyl)-1,8-naphthyridin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemistry: In chemistry, 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-3-(phenylsulfonyl)-1,8-naphthyridin-4(1H)-one is often used as a model compound for studying synthetic methodologies, reaction mechanisms, and structure-activity relationships.
Biology: Biologically, this compound might be explored for its potential as a ligand in receptor-binding studies, enzyme inhibition assays, or as a probe in biochemical pathways.
Industry: Industrially, derivatives of this compound could be used in the development of specialty chemicals, materials science research, or as intermediates in the synthesis of more complex organic molecules.
作用機序
Target of Action
The primary target of this compound is the aldo-keto reductase AKR1C3 . AKR1C3 is a key regulator for hormone activity and plays crucial roles in the occurrence of various hormone-dependent or independent malignancies . It is a target of interest in both breast and prostate cancer .
Mode of Action
This compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the downstream biochemical pathways related to hormone regulation . The inhibition of AKR1C3 can disrupt the balance of hormone activity, which can have significant effects on the progression of hormone-dependent cancers .
Result of Action
The inhibition of AKR1C3 by this compound can lead to a decrease in the progression of hormone-dependent cancers such as breast and prostate cancer . By selectively inhibiting AKR1C3, the compound can disrupt the hormone regulation pathways that these cancers rely on for growth and proliferation .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-3-(phenylsulfonyl)-1,8-naphthyridin-4(1H)-one typically involves multi-step organic synthesis strategies. These steps can include the use of protected intermediates and careful control of reaction conditions such as temperature, solvents, and pH to ensure the correct formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound might involve the use of more efficient and scalable methods such as batch or continuous flow synthesis. These methods optimize the yield and purity of the final product, utilizing techniques like chromatography for purification and high-pressure reactors to handle complex reactions at scale.
化学反応の分析
Types of Reactions: 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-3-(phenylsulfonyl)-1,8-naphthyridin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: : Transformations involving the addition of oxygen or removal of hydrogen.
Reduction: : Reactions where the compound gains electrons, usually by adding hydrogen.
Substitution: : Reactions where one functional group is replaced by another, such as halogenation or alkylation.
Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles/nucleophiles for substitution reactions (e.g., alkyl halides). Conditions often vary but may include solvents like dichloromethane, anhydrous conditions, and temperature ranges from -78°C (dry ice/acetone bath) to reflux temperatures.
Major Products: The major products formed from these reactions depend on the specific pathways and conditions employed. For example, oxidation may yield a carboxylated derivative, while reduction could result in a fully reduced isoquinoline structure. Substitution reactions might introduce new functional groups, enhancing the compound's bioactivity or changing its solubility properties.
類似化合物との比較
Similar Compounds: Compounds with structural similarities to 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-3-(phenylsulfonyl)-1,8-naphthyridin-4(1H)-one might include other naphthyridine derivatives, isoquinoline-based molecules, and sulfonyl-containing compounds.
Uniqueness: The unique combination of its isoquinoline moiety, naphthyridine core, and phenylsulfonyl group distinguishes it from other compounds, potentially offering a unique set of biological activities and pharmacological profiles. This uniqueness can be leveraged to design analogs with improved efficacy and reduced side effects for therapeutic purposes.
Hope this fits your needs!
特性
IUPAC Name |
3-(benzenesulfonyl)-1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-7-methyl-1,8-naphthyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4S/c1-18-11-12-22-25(31)23(34(32,33)21-9-3-2-4-10-21)16-29(26(22)27-18)17-24(30)28-14-13-19-7-5-6-8-20(19)15-28/h2-12,16H,13-15,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPJYQDIWYWOKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)N3CCC4=CC=CC=C4C3)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbutanamide](/img/structure/B2414661.png)
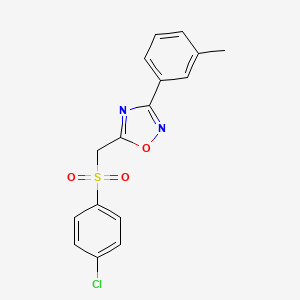
![Ethyl 2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2414665.png)
![2-[(2-Nitrothiophen-3-yl)sulfanyl]acetic acid](/img/structure/B2414666.png)

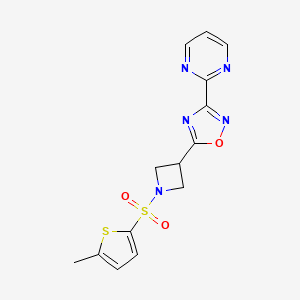
![1-(2,3-Dimethoxyphenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea](/img/structure/B2414670.png)
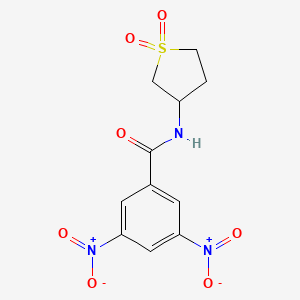
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2414674.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2414675.png)
![2-cyano-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B2414676.png)
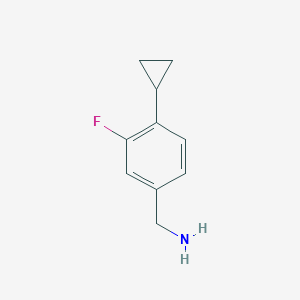
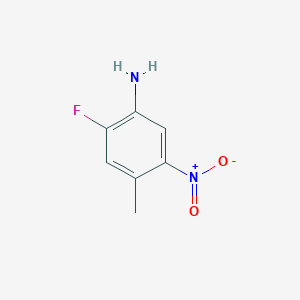
![N-[2-[(4-ethylphenyl)methyl]pyrazol-3-yl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2414681.png)
